Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-
Overview
Description
Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- is a chemical compound with the molecular formula C₈H₁₄N₄ and a molecular weight of 166.224 g/mol . It is also known by other names such as 3-[2-(2-cyanoethylamino)ethylamino]propanenitrile and N,N’-bis(2-cyanoethyl)ethylenediamine . This compound is characterized by its nitrile functional groups and is used in various chemical and industrial applications.
Preparation Methods
Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- can be synthesized through a reaction between 1,2-ethanediamine and acrylonitrile . The reaction typically involves the following steps:
Reaction Setup: The reaction is carried out in a suitable solvent, such as ethanol or water, under controlled temperature conditions.
Addition of Reagents: 1,2-ethanediamine is added to the reaction vessel, followed by the slow addition of acrylonitrile.
Reaction Conditions: The reaction mixture is stirred and heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete reaction.
Isolation and Purification: The product is then isolated by filtration or extraction and purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile groups to amines.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Scientific Research Applications
Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, resins, and adhesives.
Mechanism of Action
The mechanism of action of propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- can be compared with other similar compounds, such as:
1,2-Bis(2-cyanoethylamino)ethane: Similar structure but different functional groups.
N,N’-bis(2-cyanoethyl)ethylenediamine: Another name for the same compound.
4,7-Diazadecane-1,10-dinitrile: Similar nitrile functional groups but different carbon chain length.
The uniqueness of propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- lies in its specific molecular structure and the presence of two nitrile groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-[2-(2-cyanoethylamino)ethylamino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVANRKEISTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062910 | |
Record name | Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-00-3 | |
Record name | 3,3′-(1,2-Ethanediyldiimino)bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3217-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-cyanoethyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,2-ethanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(ethylenediimino)bispropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-BIS(2-CYANOETHYL)ETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL6H50RQF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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